(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

STAT3 inhibition cancer research probe development

Researchers require chiral, non-racemic piperidine-3-carboxylic acids with defined N-alkyl substitution to build substance P antagonist libraries. Racemic mixtures or incorrect N-alkyl groups derail SAR and PK optimization. This (2R,3R) compound provides: - Defined N-ethyl group (XLogP3=1.2), distinct from N-methyl or N-benzyl analogs - Carboxylic acid handle for amide coupling with amino acids/peptidomimetics - Confirmed STAT3 inactivity (IC50 >55.69 µM) as negative control - 95%+ purity, available for immediate synthesis scale-up

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 1071536-01-0
Cat. No. B3000470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
CAS1071536-01-0
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c1-2-15-12(16)9-8-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,17,18)/t11-,13+/m1/s1
InChIKeyFXOKZDRRFCNBDA-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral Piperidine Building Block Procurement Guide


(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS 1071536-01-0) is a chiral, non-racemic piperidine-3-carboxylic acid derivative bearing an N-ethyl substituent and a 2-phenyl group in a defined (2R,3R) configuration [1]. It belongs to the class of N-substituted 6-oxo-2-phenylpiperidine-3-carboxylic acids, which serve as key intermediates for substance P (SP) antagonist pharmacophores and other peptidomimetic scaffolds [2]. The compound is commercially available at 95%+ purity, with a molecular weight of 247.29 g/mol and a calculated partition coefficient (XLogP3) of 1.2 [1].

1Non-racemic (2R,3R) stereochemistry – supports stereocontrolled synthesis of SP antagonist pharmacophores
2N-ethyl substitution – provides a distinct lipophilicity and metabolic profile for CNS lead optimization
3Piperidine-3-carboxylic acid scaffold – compatible with amide coupling and peptidomimetic library construction

N-Ethyl vs. N-Methyl or N-Benzyl: Sourcing Comparison


In-class N-substituted piperidine carboxylic acids cannot be freely interchanged because the N-alkyl group profoundly modulates lipophilicity, steric demand, and metabolic stability—all of which govern biological target engagement, pharmacokinetic profile, and downstream synthetic compatibility [1]. For instance, replacing the N-ethyl with N-methyl reduces logP and alters steric bulk, potentially weakening hydrophobic interactions in SP antagonist binding pockets, while switching to N-benzyl introduces metabolic lability via CYP450-mediated N-dealkylation and dramatically increases lipophilicity, which can compromise solubility and selectivity [2]. The quantitative evidence below demonstrates that the N-ethyl substituent occupies a distinct physicochemical niche relative to its closest analogs, making direct substitution scientifically unjustifiable without re-optimization of the entire lead series.

N-methyl replacementReduces lipophilicity and alters steric profile; may weaken hydrophobic interactions in SP antagonist binding pockets and shift target engagement.
N-benzyl substitutionIncreases lipophilicity (>1.3 log units) and introduces CYP450-mediated N-dealkylation liability; solubility and metabolic stability profiles may differ significantly.
Analog interchangeN-ethyl occupies a physicochemical niche distinct from closest N-alkyl analogs; direct substitution without re-optimization of the lead series is not supported.

Key Evidence Distinguishing This Chiral Building Block


STAT3 Inhibition Baseline

In a late-stage probe development screen for STAT3 inhibitors, (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid exhibited an IC50 > 55.69 µM, classifying it as inactive in this assay . This quantitative baseline establishes that the parent N-ethyl scaffold alone is insufficient for STAT3 inhibition, meaning that any substitution (e.g., N-methyl or N-benzyl) that does not introduce additional productive binding interactions will likely remain inactive. This data point serves as a critical comparator for medicinal chemists evaluating whether N-alkyl variations improve or degrade on-target activity.

STAT3 Inhibition Baseline
Class-level inference
IC50 > 55.69 µM
Establishes inactivity threshold for N-ethyl scaffold; comparator for N-alkyl variants claiming superior STAT3 engagement.
Late-stage STAT3 probe screen; no analog data in same assay.
STAT3 inhibition cancer research probe development

Lipophilicity Profile Difference

The calculated XLogP3 of (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is 1.2 [1]. The N-methyl variant (CAS 1218344-45-6) is predicted to have an XLogP3 of approximately 0.7 (a difference of 0.5 log units), while the N-benzyl analog exceeds 2.5 (difference >1.3 log units). In lead optimization, a ΔlogP of 0.5 correlates with a roughly 3-fold change in membrane permeability and a measurable shift in off-target binding promiscuity [2]. The N-ethyl substituent therefore occupies an intermediate lipophilicity window that is often optimal for balancing potency and ADME properties in CNS drug discovery programs.

Lipophilicity Profile
Class-level inference
XLogP3 = 1.2vs N-methyl Δ0.5 | vs N-benzyl Δ>1.3
Intermediate lipophilicity distinct from N-methyl and N-benzyl; influences permeability and off-target binding promiscuity.
Calculated values; experimental logD not available.
lipophilicity optimization ADME prediction lead optimization

Stereochemical Purity Advantage

(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid possesses two defined stereocenters in the (2R,3R) configuration, confirmed by InChI stereochemistry notation (/t11-,13+/m1/s1) [1]. In SP antagonist development, the (2R,3R) configuration has been shown to yield the eutomer for NK1 receptor binding, while the (2S,3S) enantiomer can exhibit >10-fold weaker affinity [2]. Procuring the single-enantiomer (2R,3R) form eliminates the need for chiral resolution, which typically incurs yield losses of 30–50% and introduces analytical burden for enantiomeric excess determination.

Stereochemical Configuration
Class-level inference
Single enantiomer (2R,3R)
Eliminates need for chiral resolution; supports SP antagonist SAR based on (2R,3R) eutomer.
InChI stereochemistry confirmed; lot-specific enantiomeric purity verification recommended.
chiral synthesis substance P antagonists enantioselective pharmacokinetics

Metabolic N-Dealkylation Liability

The N-benzyl analog of 6-oxo-2-phenylpiperidine-3-carboxylic acid is susceptible to CYP450-catalyzed N-dealkylation, a major metabolic pathway that generates the nor-piperidine metabolite and benzaldehyde, which can contribute to reactive metabolite formation [1]. In contrast, the N-ethyl group undergoes a different metabolic pathway (N-deethylation via CYP2C9/CYP3A4) that is generally slower and produces acetaldehyde, a less reactive byproduct [2]. While direct comparative intrinsic clearance data are not publicly available, the established structure-metabolism relationships for N-alkyl piperidines support a significant metabolic stability advantage for the N-ethyl variant relative to the N-benzyl species.

Metabolic N-Dealkylation
Class-level inference
Predicted lower N-dealkylation liability vs. N-benzyl
N-ethyl metabolic pathway may confer extended half-life and lower reactive metabolite risk relative to N-benzyl.
Structure-metabolism relationship inference; no direct comparative CLint data available.
metabolic stability CYP450 metabolism N-dealkylation

Optimal Research Applications


NK1 Antagonist Lead Optimization

The defined (2R,3R) configuration and N-ethyl substitution of this compound align with the pharmacophoric requirements of potent SP antagonists. Medicinal chemistry teams can employ this compound as a direct precursor for amide-coupling with amino acid derivatives to generate libraries of putative NK1 receptor ligands, avoiding the cost and time of chiral resolution [1][2].

CNS Drug Discovery SAR Studies

Because the N-ethyl group provides a distinct lipophilicity (XLogP3 = 1.2) relative to N-methyl and N-benzyl analogs, this compound serves as a privileged intermediate for generating systematic N-alkyl SAR series. Researchers can use it to probe the optimal logP window for blood-brain barrier penetration without introducing the metabolic liabilities of larger N-alkyl groups [1][3].

STAT3 Screening Negative Control

The confirmed inactivity of this compound against STAT3 (IC50 > 55.69 µM) makes it suitable as a negative control or vehicle in cell-based STAT3 reporter assays, enabling researchers to establish assay windows and validate hit criteria for novel STAT3 inhibitors .

Peptidomimetic Protease Inhibitor Libraries

The carboxylic acid functionality at the 3-position allows direct conjugation with peptide sequences or peptidomimetic warheads. The N-ethyl group provides steric constraint that can enhance selectivity for serine proteases over metalloproteases, based on established piperidine scaffold SARs [1].

Application
Selection Property
Validation Focus
NK1 receptor antagonist pharmacophore construction
Defined (2R,3R) stereochemistry and N-ethyl substitution
Receptor binding affinity and enantioselectivity profiling
CNS lead optimization SAR by N-alkyl variation
Intermediate lipophilicity (XLogP3 ≈1.2) of N-ethyl scaffold
Blood-brain barrier permeability and metabolic stability assessment
STAT3 inhibitor screening assay control
Confirmed inactivity against STAT3 in probe screen
Assay window establishment and hit validation criteria
Peptidomimetic library synthesis for protease inhibition
3-carboxylic acid conjugation handle; N-ethyl steric constraint
Protease selectivity profiling (serine vs. metalloprotease)
Quote Request

Request a Quote for (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.